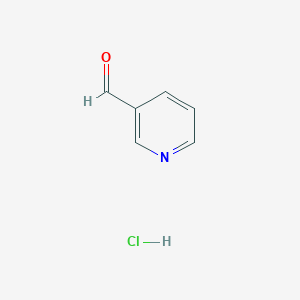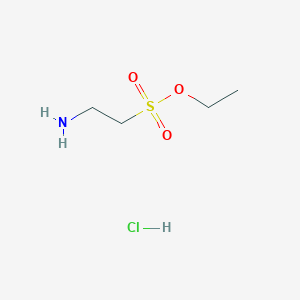
Hydrazinecarboximidhydrazidedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboximidhydrazidedihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its hydrazine and carboximidoyl functional groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidhydrazidedihydrochloride typically involves the reaction of hydrazine with carboximidoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboximidhydrazidedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine and carboximidoyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarboximidhydrazidedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboximidhydrazidedihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine and carboximidoyl groups can form covalent bonds with target molecules, leading to the modulation of their activity. This can result in various biological effects, including the inhibition of enzyme activity and the induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Hydrazinecarboximidhydrazidedihydrochloride can be compared with other similar compounds, such as:
Hydrazinecarboximidoyl chloride: A precursor in the synthesis of this compound.
Hydrazine derivatives: Compounds with similar hydrazine functional groups that exhibit comparable reactivity.
Carboximidoyl compounds: Compounds with carboximidoyl groups that share similar chemical properties.
Propiedades
Fórmula molecular |
CH9Cl2N5 |
|---|---|
Peso molecular |
162.02 g/mol |
Nombre IUPAC |
1,2-diaminoguanidine;dihydrochloride |
InChI |
InChI=1S/CH7N5.2ClH/c2-1(5-3)6-4;;/h3-4H2,(H3,2,5,6);2*1H |
Clave InChI |
KYSGPGJKRCHFKN-UHFFFAOYSA-N |
SMILES isomérico |
C(=N\N)(\N)/NN.Cl.Cl |
SMILES canónico |
C(=NN)(N)NN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







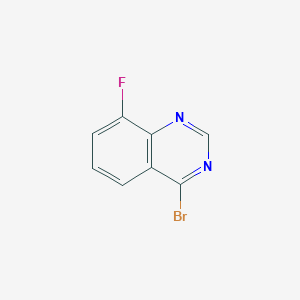
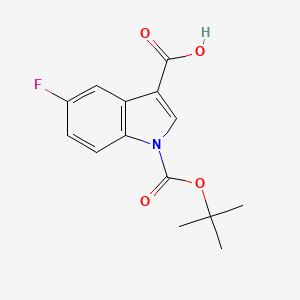

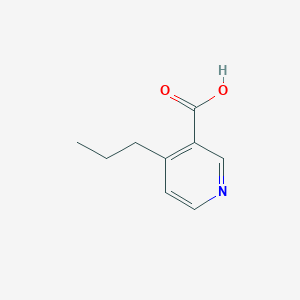


![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)
